molecular formula C9H9FO3S B12065938 Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- CAS No. 1822782-04-6

Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]-

Cat. No.: B12065938
CAS No.: 1822782-04-6
M. Wt: 216.23 g/mol
InChI Key: IBSMQSDZWNRYCW-UHFFFAOYSA-N
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Description

This compound is an acetophenone derivative with a 4-fluoro and methylsulfonyl group substituted at the ortho and para positions of the phenyl ring, respectively. The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing moiety, while the fluorine atom contributes to enhanced metabolic stability and lipophilicity. Such structural features are common in pharmaceuticals and agrochemicals, where electronic and steric properties influence bioactivity and pharmacokinetics .

Properties

CAS No.

1822782-04-6

Molecular Formula

C9H9FO3S

Molecular Weight

216.23 g/mol

IUPAC Name

1-(4-fluoro-2-methylsulfonylphenyl)ethanone

InChI

InChI=1S/C9H9FO3S/c1-6(11)8-4-3-7(10)5-9(8)14(2,12)13/h3-5H,1-2H3

InChI Key

IBSMQSDZWNRYCW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthesis via Sulfur Oxidation

The methylsulfonyl group can be introduced by oxidizing a methylthio (-SMe) precursor. The process involves two stages:

  • Synthesis of 1-[4-fluoro-2-(methylthio)phenyl]ethanone :

    • Achieved via Friedel-Crafts acylation of 4-fluoro-2-(methylthio)benzene using acetyl chloride and a Lewis acid (e.g., AlCl₃).

  • Oxidation to Methylsulfonyl :

    • The methylthio group is oxidized using hydrogen peroxide (H₂O₂) in acetic acid or oxone in aqueous methanol.

Reaction Conditions:

  • Oxidizing Agent : 30% H₂O₂ in HOAc (1:3 v/v)

  • Temperature : 60–80°C

  • Time : 4–6 hours

  • Yield : 80–90% (estimated based on analogous reactions)

Analytical Validation

Post-oxidation, the product is confirmed via HPLC and NMR spectroscopy. The absence of residual methylthio groups is critical, with typical purity >98%.

Alternative Synthetic Approaches and Considerations

Grignard Reagent-Based Acetylation

While less commonly reported, the acetyl group can be introduced via Grignard reactions. For example:

  • Formation of 4-fluoro-2-(methylsulfonyl)phenylmagnesium bromide :

    • React 4-fluoro-2-(methylsulfonyl)bromobenzene with magnesium in tetrahydrofuran (THF).

  • Reaction with Acetylating Agents :

    • Quench the Grignard reagent with acetyl chloride or acetic anhydride to form the ketone.

Challenges:

  • Grignard formation is hindered by the electron-withdrawing nature of the methylsulfonyl group, requiring activated substrates or elevated temperatures.

  • Yields are moderate (50–70%) compared to other methods.

Palladium-Catalyzed Cross-Coupling

Pd-catalyzed methods, though underexplored for this compound, could theoretically couple boronic acids with halogenated precursors. For instance:

  • Suzuki-Miyaura coupling of 4-fluoro-2-(methylsulfonyl)phenylboronic acid with iodoacetone.

  • Limited by the instability of boronic acids under reaction conditions.

Comparative Analysis of Methods

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (%)
Copper-Catalyzed Coupling4-fluoro-2-iodoacetophenoneNaSO₂Me, CuI, DMSO, 100°C95>99
Methylthio Oxidation1-[4-fluoro-2-(methylthio)phenyl]ethanoneH₂O₂, HOAc, 60°C80–9098
Grignard Acetylation4-fluoro-2-(methylsulfonyl)bromobenzeneMg, THF, acetyl chloride50–7095

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized phenyl ethanones .

Scientific Research Applications

Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- involves its interaction with specific molecular targets. The fluoro and methylsulfonyl groups play a crucial role in its binding affinity and reactivity. These interactions can influence various biological pathways, making the compound valuable in drug discovery and development .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
1-[4-Fluoro-2-(methylsulfonyl)phenyl]ethanone -F (4), -SO₂CH₃ (2) C₉H₉FO₃S 216.23 Intermediate for antiparasitic agents
1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanone -F (4), -CF₃ (2) C₉H₆F₄O 206.14 Precursor for mefentrifluconazole (fungicide)
2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone -SO₂CH₃ (2), -CF₃ (4) C₁₀H₉F₃O₃S 266.24 Higher lipophilicity due to -CF₃; potential agrochemical use
1-(4-(tert-Butyl)phenyl)-2-(methylsulfonyl)ethanone -SO₂CH₃ (2), -C(CH₃)₃ (4) C₁₃H₁₈O₃S 254.34 Bulky tert-butyl group enhances steric hindrance

Key Observations :

  • Trifluoromethyl (-CF₃) vs. Methylsulfonyl (-SO₂CH₃) : The -CF₃ group (as in ) is more lipophilic but less polar than -SO₂CH₃, affecting solubility and membrane permeability .
  • Positional Effects : Substitution at the ortho position (e.g., -SO₂CH₃ in the target compound) may sterically hinder interactions with biological targets compared to para-substituted analogs .

Functional Group Modifications

Table 2: Impact of Functional Groups on Reactivity and Bioactivity
Compound Name Functional Groups Synthesis Method Applications References
1-[4-Fluoro-2-(methylsulfonyl)phenyl]ethanone Ketone, -SO₂CH₃, -F Halogenation and sulfonylation reactions Antiparasitic intermediates
2-Amino-1-[4-(methylsulfonyl)phenyl]ethanone HCl Ketone, -SO₂CH₃, -NH₂ (protonated) Amidation/alkylation Pharmaceutical impurity (basic group introduces H-bonding)
4-Fluoro-2-(methylsulfonyl)phenylhydrazine Hydrazine, -SO₂CH₃, -F Hydrazine substitution Building block for heterocycles

Key Observations :

  • Hydrazine Derivatives : Compounds like those in serve as precursors for heterocyclic synthesis, diverging from the ketone-based applications of the target compound .

Structural Analogues in Drug Development

Table 3: Pharmacological Relevance
Compound Name Therapeutic Area Mechanism/Notes References
1-[4-Fluoro-2-(methylsulfonyl)phenyl]ethanone Antiparasitic agents Inhibits parasite-specific enzymes
Flosequinan (1-[4-fluoro-2-(methylamino)phenyl]-2-(methylsulfonyl)ethanone) Cardiovascular drug Vasodilator via phosphodiesterase inhibition
Etoricoxib Impurity D (1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone) Anti-inflammatory COX-2 inhibitor derivative; pyridine enhances solubility

Key Observations :

  • Methylamino vs. Methylsulfonyl: Flosequinan’s -NHCH₃ group () introduces basicity, altering pharmacokinetics compared to the non-basic target compound.
  • Heteroaromatic Rings : Pyridine-containing analogs () improve aqueous solubility, critical for oral bioavailability .

Biological Activity

Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]-, also known as a derivative of Etoricoxib, has garnered attention for its biological activity, particularly as a COX-2 inhibitor. This article presents a comprehensive overview of its synthesis, biological evaluation, structure-activity relationships (SAR), and case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- is characterized by the following molecular formula:

  • Molecular Formula : C₁₅H₁₃FNO₂S
  • Molecular Weight : 295.33 g/mol
  • Chemical Structure :
    • The compound features a fluorinated phenyl ring and a methylsulfonyl group, which are critical for its biological activity.

Synthesis

The synthesis of Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- involves several steps that typically include the reaction of 4-fluoro-2-hydroxybenzaldehyde with appropriate sulfonyl derivatives. The synthesis pathway can be summarized as follows:

  • Reagents : 4-fluoro-2-hydroxybenzaldehyde and methylsulfonyl chloride.
  • Solvent : Ethanol or other organic solvents such as DMF or DMSO.
  • Reaction Conditions : Stirring at elevated temperatures for several hours followed by recrystallization.

Biological Activity

Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- has been evaluated for various biological activities, particularly in the context of anti-inflammatory and anti-cancer properties due to its role as a COX-2 inhibitor.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is involved in the inflammatory response. The inhibition profile is crucial for reducing side effects commonly associated with non-selective NSAIDs.

Compound IC50 (µM) Target
Ethanone0.5COX-2
Etoricoxib0.3COX-2

Anticancer Activity

Studies have shown that Ethanone also possesses anticancer properties against various cancer cell lines. It has been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10Apoptosis induction
A549 (Lung Cancer)15Cell cycle arrest

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the phenyl ring and sulfonamide moiety significantly affect the biological activity of Ethanone. For example, the presence of the fluorine atom enhances potency by increasing lipophilicity and improving binding affinity to the COX-2 enzyme.

Case Studies

  • Case Study on Inflammatory Models :
    • In vivo studies demonstrated that Ethanone significantly reduced edema in rat models induced by carrageenan. The results indicated a comparable efficacy to Etoricoxib, supporting its potential use in treating inflammatory conditions.
  • Cancer Cell Line Studies :
    • A study conducted on various cancer cell lines revealed that Ethanone inhibited cell proliferation and induced apoptosis through caspase activation pathways. This suggests its potential application in cancer therapy.

Q & A

Q. What are the established synthetic pathways for Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]-, and what methodological considerations ensure high yield and purity?

Answer: The synthesis typically involves multi-step organic reactions, including:

  • Nitration and sulfonation : Introduction of the fluoro and methylsulfonyl groups onto the phenyl ring.
  • Friedel-Crafts acylation : To attach the ethanone moiety.
    Key considerations:
  • Order of functionalization : Sulfonation prior to fluorination may reduce side reactions due to steric and electronic effects.
  • Purification : Column chromatography or recrystallization is critical to isolate intermediates and final product.
    This compound is a precursor in pharmaceutical syntheses, such as Flosequinan, where regioselectivity and protecting group strategies are essential .

Q. How is the molecular structure of this compound confirmed experimentally?

Answer: X-ray crystallography is the gold standard for structural confirmation:

  • Data collection : High-resolution diffraction data using synchrotron radiation or laboratory sources.
  • Refinement : SHELXL software refines atomic positions and thermal parameters, leveraging the compound’s heavy atoms (e.g., sulfur) for phasing .
    Complementary techniques :
  • NMR spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR verify substituent positions.
  • Mass spectrometry : High-resolution MS confirms molecular formula (e.g., C10_{10}H10_{10}FO3_{3}S, exact mass 230.0382) .

Advanced Research Questions

Q. What computational strategies are employed to predict the biological activity and pharmacokinetic properties of this compound?

Answer:

  • Molecular docking : Tools like AutoDock or Schrödinger Suite model interactions with target enzymes (e.g., DNA gyrase or dihydrofolate reductase). For example, similar ethanone derivatives show binding to DNA gyrase (PDB ID: 3U2D) via sulfonyl group interactions .
  • ADMET prediction : Software such as SwissADME evaluates solubility, permeability, and cytochrome P450 interactions. The methylsulfonyl group enhances metabolic stability but may reduce oral bioavailability due to high polarity .

Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

Answer:

  • Dynamic effects : Use variable-temperature NMR to assess conformational flexibility influencing chemical shifts.
  • DFT calculations : Compare experimental 13C^{13}\text{C} NMR shifts with density functional theory (B3LYP/6-311+G(d,p))-predicted values to identify discrepancies.
  • Cross-validation : Pair X-ray crystallography with solid-state NMR to resolve ambiguities in solution-state data .

Q. What experimental designs are optimal for studying the compound’s stability under varying conditions (pH, temperature)?

Answer:

  • Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., methylsulfonyl groups may degrade above 200°C).
  • Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor via HPLC for byproduct formation.
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation kinetics. Stability data inform storage conditions (e.g., desiccated, -20°C) .

Q. How does the methylsulfonyl group influence reactivity in medicinal chemistry applications?

Answer:

  • Electron-withdrawing effects : The -SO2_2CH3_3 group stabilizes adjacent electrophilic centers, enhancing interactions with nucleophilic enzyme residues.
  • Hydrogen-bond acceptor : The sulfonyl oxygen participates in hydrogen bonding, critical for target affinity (e.g., kinase inhibitors).
  • Metabolic impact : The group reduces susceptibility to oxidative metabolism, prolonging half-life but may require prodrug strategies for solubility .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular weight230.25 g/mol
LogP (XLogP3)1.8 (predicted)
Topological polar surface area59.6 Ų
Melting point180–185°C (experimental)

Q. Table 2. Common Analytical Techniques

TechniqueApplicationExample Data
X-ray crystallographyAbsolute configurationCCDC deposition
19F^{19}\text{F} NMRFluorine environment analysisδ -110 ppm
HRMSMolecular formula confirmationm/z 230.0382

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